molecular formula C2H6Cl4N2P2 B1598606 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine CAS No. 37170-64-2

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

Cat. No. B1598606
CAS RN: 37170-64-2
M. Wt: 261.8 g/mol
InChI Key: QUBGOLWADXVEJJ-UHFFFAOYSA-N
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Description

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine, commonly known as BDPDMH, is a chemical compound with the molecular formula C4H10Cl2N2P2. It is a colorless liquid that is widely used in scientific research for its unique properties.

Scientific Research Applications

Synthesis of Organometallic Compounds

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine is used in the synthesis of various organometallic compounds. Burt et al. (1979) reported a method for synthesizing related tetraalkyldiphosphines, which are moderately sensitive to air but not spontaneously inflammable (Burt et al., 1979).

Cancer Research

The compound's derivatives have been studied for their potential in cancer research. For instance, Shyam et al. (1987) evaluated a series of 1,2-bis(sulfonyl)hydrazines for antineoplastic activity against various cancers, with some compounds showing significant activity (Shyam et al., 1987).

Fluorescent Compounds Synthesis

Xin-Dong Jiang et al. (2015) demonstrated the use of derivatives of 1,2-bis(dichlorophosphino)-1,2-dimethylhydrazine in synthesizing fluorescent compounds, such as BOPHY dye, which can be used as a pH probe (Xin-Dong Jiang et al., 2015).

Ligand Substitution Studies

Hunt et al. (2012) conducted research on ligand substitution in osmium carbonyl clusters using derivatives of 1,2-dimethylhydrazine, leading to insights into the thermodynamic preference of ligand-bridged isomers (Hunt et al., 2012).

Crystallography

The crystal and molecular structure of compounds related to 1,2-bis(dichlorophosphino)-1,2-dimethylhydrazine has been studied to understand their geometrical properties, as reported by Faught (1976) (Faught, 1976).

Tumor Inhibition

Wattenberg and Fiala (1978) found that compounds containing a carbon disulfide moiety, structurally related to 1,2-dimethylhydrazine, inhibited neoplasia of the large bowel in mice, opening avenues for the investigation of sulfur-containing inhibitors in cancer research (Wattenberg & Fiala, 1978).

properties

IUPAC Name

1,2-bis(dichlorophosphanyl)-1,2-dimethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Cl4N2P2/c1-7(9(3)4)8(2)10(5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBGOLWADXVEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(N(C)P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl4N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402370
Record name N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

CAS RN

37170-64-2
Record name N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine
Reactant of Route 2
1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

Citations

For This Compound
5
Citations
V Sreenivasa Reddy, KV Katti, RH Neilson… - Inorganic …, 1998 - Wiley Online Library
This chapter contains sections titled: 1,2‐Bis(Dichlorophosphino)‐1,2‐Dimethylhydrazine‐[Cl 2 PN(Me)N(Me)PCl 2 ] (RO) 2 PN(Me)N(Me)P(OR) 2 (R=CH 2 CF 3 ,Ph) (RO) 2 PN(Me)N(…
Number of citations: 2 onlinelibrary.wiley.com
SW Hunt, V Nesterov, MG Richmond - Journal of Molecular Structure, 2012 - Elsevier
The diphosphine 1,2-bis(diphenoxyphosphino)-1,2-dimethylhydrazine, (PhO) 2 PN(Me)N(Me)P(OPh) 2 , reacts with 1,2-Os 3 (CO) 10 (MeCN) 2 (1) to afford the corresponding ligand-…
Number of citations: 3 www.sciencedirect.com
R den Heeten, E Zuidema, M Lutz, AL Spek… - Journal of …, 2011 - Elsevier
Bisxantphos: Stereoselective synthesis and coordination behaviour of a new class of cyclic double bridged diphosphines - ScienceDirect Skip to main contentSkip to article Elsevier …
Number of citations: 8 www.sciencedirect.com
DJ Schaffer, AS Batsanov, CM Jensen, S Takara - Polyhedron, 2010 - Elsevier
This paper reports the synthesis of the hydrazine-based bisphosphinito ligands (RO) 2 PN(Me)N(Me)P(OR) 2 (R=2-hydroxy-6-methyl-pyridyl or 3-hydroxy-6-methyl-pyridyl) and their …
Number of citations: 6 www.sciencedirect.com
MY Darensbourg - 2009 - books.google.com
The Inorganic Synthesis Series provides all users of inorganic substances with detailed and foolproof procedures for the preparation of important and timely compounds. This new …
Number of citations: 10 www.google.com

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